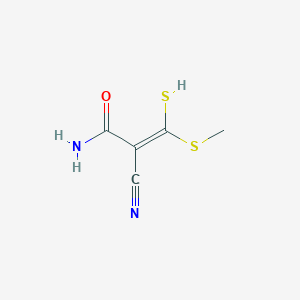

3-Methylsulfanyl-3-sulfanyl-2-cyanoacrylamide

Übersicht

Beschreibung

Synthesis Analysis

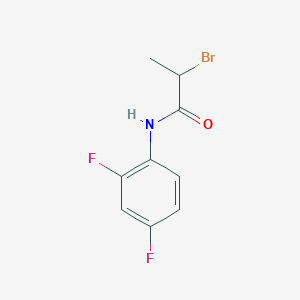

Reactions of 2-aryl-1,4-benzoquinones with disodium (2,2-dicyano-1,1-ethylene)dithiolate gave rise either to 1,3-benzodithiol or 1,3-benzoxathiol depending on the character of the aryl substituent. 2-Aryl-1,4-benzoquinones reacted with 3-methylsulfanyl-3-sulfanyl-2-cyanoacrylamide with a higher selectivity .Molecular Structure Analysis

The molecular formula of MSCA is C5H6N2OS2 . It has a molecular weight of 174.24400 .Chemical Reactions Analysis

2-Aryl-1,4-benzoquinones reacted with this compound with a higher selectivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Heterocycles Synthesis : 3-Methylsulfanyl-3-sulfanyl-2-cyanoacrylamide reacts with 2-aryl-1,4-benzoquinones to produce 2-(7-Aryl-5-hydroxy-1,3-benzoxathiol-2-ylidene)-2-cyanoacetamides with high selectivity and yield (Obushak, Martyak, & Matiichuk, 2005).

- Preparation of Related Sulfur-Transfer Agents : This compound is used in the synthesis of various sulfur-transfer agents, vital in chemical reactions involving sulfur elements (Klose, Reese, & Song, 1997).

Advanced Material Synthesis

- Synthesis of Planar Chiral Complexes : It is involved in the synthesis of axially chiral rac-1-(2-methyl-1H-inden-3-yl)-2-(methylsulfanyl)naphthalene and its oxidation products, useful in the synthesis of planar chiral bidentate η5:κS-indenyl-sulfanyl and -sulfinyl complexes of Rhodium(III) (Baker, Radzey, Lucas, & Turner, 2012).

Fluorescence and Dye Synthesis

- Synthesis of Fluorescent Dyes : this compound is used in synthesizing 2-pyrone dyes, exhibiting strong fluorescence and potential applications in various fields, including solid-state fluorescence (Hagimori et al., 2012).

Analytical Chemistry Applications

- Acrylamide Analysis in Foods : In the realm of analytical chemistry, it is used in a derivatization approach for sensitive and simple analysis of acrylamide in foods, significantly contributing to food safety standards (Lim & Shin, 2014).

Organic Chemistry and Catalysis

- Phase Transfer Catalysis : This compound is instrumental in phase transfer catalysis (PTC) sulfanylation reactions, a significant process in organic synthesis (Wladislaw et al., 2004).

Bioconjugation and Material Science

- Synthesis of Acrylic Copolymers : It plays a role in the RAFT synthesis of acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups, which are crucial in bioconjugation and material science applications (Rossi et al., 2008).

Capillary Electrochromatography

- Capillary Electrochromatography of Small Molecules : In the field of chromatography, it is utilized in the preparation of polyacrylamide gels for the separation of small molecules, an essential technique in analytical chemistry (Fujimoto, Kino, & Sawada, 1995).

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS2/c1-10-5(9)3(2-6)4(7)8/h9H,1H3,(H2,7,8)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFICEXWEYNIXHH-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)N)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=C(\C#N)/C(=O)N)/S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

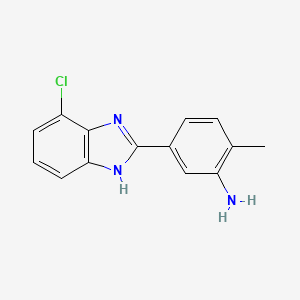

![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)

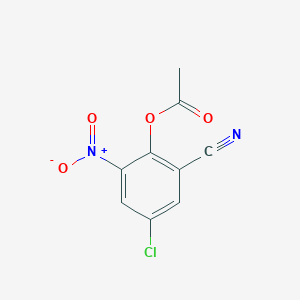

![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)

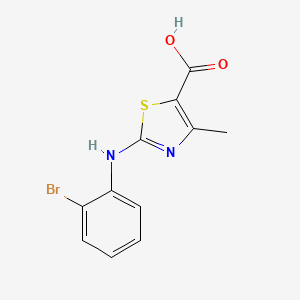

![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)